molecular formula C15H16N2O2 B2968943 2-amino-N-(3-ethoxyphenyl)benzamide CAS No. 893766-24-0

2-amino-N-(3-ethoxyphenyl)benzamide

Cat. No.: B2968943
CAS No.: 893766-24-0
M. Wt: 256.305
InChI Key: XISLGLBXMNDWIM-UHFFFAOYSA-N
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Description

2-Amino-N-(3-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 2-aminobenzamide core substituted with a 3-ethoxyphenyl group at the amide nitrogen. This compound belongs to a broader class of anthranilamide derivatives, which are studied for their pharmacological and material science applications. The ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

2-amino-N-(3-ethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISLGLBXMNDWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-ethoxyphenyl)benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common. Solvent recovery and waste management are also important considerations in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .

Scientific Research Applications

2-amino-N-(3-ethoxyphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling .

Comparison with Similar Compounds

Antifungal and Antibacterial Activity

  • 2-Amino-N-(4-chlorobenzyl)benzamide (9): Exhibited moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
  • 2-Amino-N-(3,4-dimethoxyphenethyl)benzamide (10): Demonstrated antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) .

Antiviral Activity

  • 2-Amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide: Potent HIV-1 Vif inhibitor (IC₅₀ = 0.8 µM), with the sulfonyl group enhancing binding affinity .

Structure-Activity Relationships (SAR)

  • Meta vs. Para Substitution : Meta-substituted derivatives (e.g., 3-ethoxy) may exhibit reduced bioactivity compared to para-substituted analogs due to altered binding conformations. For example, 3-nitro-N-(2,2,2-trichloroethyl)benzamide derivatives show lower antimicrobial activity than para-nitro counterparts .
  • Hybrid Derivatives: Compounds like 2-amino-N-(3-chlorophenethyl)benzamide combine chloro and benzamide motifs, inheriting anticancer properties from chlorambucil-like fragments .

Spectral and Analytical Data

  • Mass Spectrometry: Molecular ion peaks for benzamide derivatives align with calculated masses (e.g., m/z 242 for 2-amino-N-(4-methoxyphenyl)benzamide ).

Biological Activity

2-amino-N-(3-ethoxyphenyl)benzamide, with the molecular formula C15H16N2O2, is a benzamide derivative that has garnered attention for its diverse biological activities. This compound features an amino group and an ethoxyphenyl moiety, which are significant for its chemical reactivity and potential therapeutic applications.

Chemical Structure:

  • Molecular Formula: C15H16N2O2
  • CAS Number: 893766-24-0

Synthesis:
The synthesis of this compound typically involves the acylation of 3-ethoxyaniline with benzoyl chloride, using bases like pyridine or triethylamine. This reaction yields the desired compound after purification steps such as recrystallization or column chromatography .

Biological Activity

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that benzamide derivatives, including this compound, possess antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureusTBD
2-amino-N-(3-methoxyphenyl)benzamideEscherichia coliTBD
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-onePseudomonas aeruginosa25.6

2. Anticancer Potential

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may modulate histone acetylation, a crucial process in gene expression regulation linked to cancer progression . The interaction of this compound with specific molecular targets can inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: It may act as an inhibitor of certain enzymes or receptors, affecting various signaling pathways.
  • Interaction with DNA and Histones: Its ability to modify histone acetylation suggests a role in epigenetic regulation, potentially impacting gene expression associated with tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antimicrobial Evaluation: A comparative study evaluated various benzamide derivatives for their antimicrobial efficacy, revealing that modifications at the phenyl ring significantly influence activity .
  • Molecular Docking Studies: Computational studies have predicted favorable interactions between this compound and key biological targets, supporting its potential as a lead compound in drug discovery .

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